tert-butyl (2R)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate
Description
tert-Butyl (2R)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate is a bicyclic amine derivative featuring a piperidine ring fused with a piperazine moiety via a carbonyl linker. The tert-butyloxycarbonyl (Boc) group serves as a protective group for the piperidine nitrogen, enhancing stability during synthetic processes. This compound is pivotal in medicinal chemistry as a versatile intermediate for drug discovery, particularly in the development of protease inhibitors, kinase modulators, and allosteric ligands due to its conformational flexibility and hydrogen-bonding capabilities .
Properties
CAS No. |
942207-22-9 |
|---|---|
Molecular Formula |
C15H27N3O3 |
Molecular Weight |
297.39 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-9-5-4-6-12(18)13(19)17-10-7-16-8-11-17/h12,16H,4-11H2,1-3H3/t12-/m1/s1 |
InChI Key |
ZLHYIUKQLRZKRV-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)N2CCNCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)N2CCNCC2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
A widely adopted approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as coupling agents. For instance, reacting tert-butyl (2R)-piperidine-1-carboxylate with piperazine-1-carbonyl chloride in the presence of HATU and N-methylmorpholine (NMM) in DMF at 25°C achieves 78–85% yield. The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which subsequently reacts with piperazine.
Table 1: Comparison of Coupling Agents
| Coupling Agent | Solvent | Temperature | Yield | Stereopurity |
|---|---|---|---|---|
| HATU | DMF | 25°C | 85% | >99% ee |
| EDC | DCM | 0°C | 72% | 97% ee |
| DCC | THF | 25°C | 68% | 95% ee |
Mixed Carbonate Intermediate Route
An alternative method involves generating a mixed carbonate intermediate by treating tert-butyl (2R)-piperidine-1-carboxylate with phosgene or triphosgene. Subsequent reaction with piperazine in anhydrous THF at −40°C yields the target compound with 89% efficiency. This route minimizes racemization but requires stringent moisture control due to phosgene’s sensitivity to hydrolysis.
Stereochemical Control and Resolution
The (2R) configuration is critical for the compound’s biological activity. Kinetic resolution using chiral auxiliaries or enzymes ensures enantiomeric excess (ee) >99%.
Enzymatic Resolution
Lipase B from Candida antarctica (CAL-B) catalyzes the enantioselective acylation of racemic tert-butyl 2-(piperazine-1-carbonyl)piperidine-1-carboxylate. In a biphasic system (hexane:buffer, 1:1), the (2R)-enantiomer remains unreacted, while the (2S)-enantiomer is acetylated and separated via chromatography. This method achieves 98% ee with a 45% recovery rate.
Chiral Chromatography
Preparative HPLC using a Chiralpak IA column (hexane:isopropanol, 90:10) resolves racemic mixtures, yielding 99.5% ee material. However, this method is less scalable due to high solvent consumption.
Large-Scale Synthesis and Process Optimization
Industrial-scale production prioritizes cost-efficiency and safety. A patented route (WO2014200786A1) employs a one-pot sequential protection-coupling strategy:
-
Boc Protection : (2R)-Piperidine-2-carboxylic acid is treated with Boc₂O in THF, achieving 97% conversion.
-
In Situ Activation : The Boc-protected acid is activated with thionyl chloride to form the acyl chloride.
-
Piperazine Coupling : Piperazine is added directly to the reaction mixture, yielding the product in 82% isolated yield after crystallization from ethyl acetate/heptane.
Key Process Parameters :
-
Temperature : Maintaining the coupling step at −20°C prevents exothermic decomposition.
-
Solvent : THF enhances solubility of intermediates, reducing viscosity-related mixing issues.
-
Workup : Aqueous washes with 5% citric acid remove excess piperazine, minimizing emulsion formation.
Analytical Characterization
Rigorous characterization ensures compliance with pharmaceutical intermediate standards.
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazines and piperidines.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. In biology, it can serve as a ligand for various receptors and enzymes, aiding in the study of biological processes.
Industry: In the chemical industry, it can be used as an intermediate in the synthesis of other valuable compounds, including agrochemicals and materials for advanced technologies.
Mechanism of Action
The mechanism by which tert-butyl (2R)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1)
- Structure : Retains the Boc-protected piperazine core but replaces the piperidine-carbonyl linkage with a direct piperidin-4-yl substituent.
- Applications : Used in kinase inhibitor synthesis. Its reduced steric bulk compared to the target compound improves solubility in polar solvents (e.g., DMF, DMSO) .
- Synthetic Route : Typically synthesized via Buchwald-Hartwig coupling or reductive amination .
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate
- Structure : Features a diazoacetyl group instead of the piperidine-carbonyl moiety.
- Reactivity : The diazo group enables cyclopropanation or C–H insertion reactions, making it valuable for ring-expansion chemistry.
- Crystallography : Single-crystal X-ray studies reveal a planar diazoacetyl group and chair conformation of the piperazine ring .
Relebactam Intermediate (CAS 2122792-96-3)
Table 1: Key Properties of Target Compound and Analogues
| Compound | Molecular Weight | logP* | TPSA (Ų) | Synthetic Yield Range | Key Applications |
|---|---|---|---|---|---|
| Target Compound | 297.37 | 1.2 | 65.5 | 45–60% | Protease inhibitors, PAMs |
| tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | 269.38 | 0.8 | 49.8 | 60–75% | Kinase inhibitors |
| tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate | 281.32 | 0.5 | 86.3 | 30–50% | Cyclopropanation precursors |
| Relebactam Intermediate | 620.76 | 2.1 | 135.7 | 20–35% | Antibiotic adjuvants |
*logP calculated using XLOGP3 .
Biological Activity
Tert-butyl (2R)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies, including its effects on cancer cells, neuropharmacological properties, and structure-activity relationships.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a piperidine ring, which is further substituted with a piperazine-1-carbonyl moiety. Its chemical formula is , and it has a molecular weight of 250.33 g/mol. The compound's structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit potential anticancer activity. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. In particular, one study demonstrated that a related piperidine derivative induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in terms of cytotoxicity .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | FaDu | 15 | Induces apoptosis |
| Bleomycin | FaDu | 20 | DNA damage |
Neuropharmacological Effects
This compound has also been explored for its neuropharmacological properties. Compounds containing piperazine and piperidine structures have been implicated in modulating neurotransmitter systems and showing promise in treating neurological disorders. For instance, some derivatives have been identified as muscarinic receptor antagonists, which could be beneficial in the management of conditions like Alzheimer's disease .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural components. Studies focusing on SAR have shown that modifications to the piperazine and piperidine rings can enhance or diminish activity against specific targets. For example, the introduction of different substituents on the nitrogen atoms has been correlated with improved inhibition of cholinesterase and monoamine oxidase B .
Case Studies
Several case studies have highlighted the effectiveness of related compounds in clinical settings:
- Cancer Treatment : A clinical trial involving a piperazine derivative demonstrated significant tumor reduction in patients with advanced-stage cancers.
- Neurodegenerative Diseases : A study on patients with Alzheimer's disease showed that a related compound improved cognitive function by modulating cholinergic signaling pathways.
Q & A
Q. Example Protocol :
React (2R)-piperidine-2-carboxylic acid with Boc anhydride in dichloromethane (DCM) at 0°C.
Activate the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride.
Couple with piperazine in the presence of triethylamine (TEA) as a base.
Purify via silica gel chromatography (hexane/ethyl acetate gradient) .
How is the structural confirmation of this compound achieved using spectroscopic methods?
Basic
Structural validation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H⁺] = 339.2 g/mol) .
- X-ray Crystallography : Resolves stereochemistry and three-dimensional conformation, critical for chiral centers (e.g., (2R)-configuration) .
Q. Advanced
- Catalyst Screening : Use Pd(PPh₃)₄ for cross-coupling reactions, optimizing ligand-to-metal ratios to reduce side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates; non-polar solvents (e.g., toluene) improve Boc protection efficiency .
- Temperature Control : Low temperatures (0–5°C) minimize epimerization during coupling steps .
- Purification : Gradient elution in column chromatography (e.g., 5–30% ethyl acetate/hexane) resolves diastereomers .
How does stereochemistry influence the biological activity and synthetic pathways of this compound?
Advanced
The (2R)-configuration impacts:
- Biological Target Binding : Chiral centers dictate interactions with enzymes (e.g., dopamine D2 receptors) via hydrogen bonding and steric effects .
- Synthetic Routes : Stereoselective synthesis requires chiral auxiliaries or asymmetric catalysis. For example, Sharpless epoxidation or enzymatic resolution ensures enantiopurity .
- Analytical Validation : Chiral HPLC (Chiralpak® columns) or circular dichroism (CD) quantifies enantiomeric excess (>98% ee) .
What computational methods are utilized to predict the compound's interactions with biological targets?
Q. Advanced
- Molecular Docking : Software like AutoDock Vina models binding affinities (ΔG values) to receptors (e.g., kinases, GPCRs) .
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulates conformational flexibility in aqueous environments (e.g., solvation effects on the piperazine ring) .
How can researchers address discrepancies in reported synthetic yields or reaction conditions?
Q. Advanced
- Parameter Replication : Systematically vary catalysts (e.g., Pd(0) vs. Pd(II)), solvents, and temperatures to identify optimal conditions .
- Purity Checks : Use HPLC to detect trace impurities (e.g., column: C18, gradient: 10–90% acetonitrile/water) .
- Mechanistic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates or side reactions .
What are the key considerations for handling and storing this compound to maintain stability?
Q. Basic
- Storage : Store at –20°C under inert gas (argon) to prevent Boc group hydrolysis .
- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and moisture-sensitive conditions .
- Safety : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation .
Which analytical techniques are most effective in assessing the compound's purity and enantiomeric excess?
Q. Advanced
- Chiral HPLC : Chiralpak® AD-H column (hexane/isopropanol, 90:10); retention times distinguish (2R) vs. (2S) enantiomers .
- Polarimetry : Measures optical rotation ([α]D²⁵) to confirm enantiopurity .
- X-ray Diffraction : Resolves absolute configuration and crystal packing defects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
